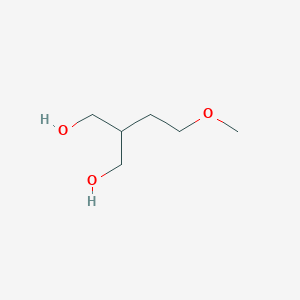
3-acetyl-5-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-methyl-1,3-oxazolidin-2-one is a type of oxazolidinone . Oxazolidinones are a class of compounds that have gained popularity and interest in the scientific community due to their unique properties and applications . They are often used as chiral auxiliaries in stereoselective transformations .
Synthesis Analysis
The synthesis of oxazolidinones has been extensively studied in academic and industrial labs . Various synthetic routes have been developed for the preparation of oxazolidinone antibacterial agents . For instance, a method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones using potassium trimethylsilanolate in tetrahydrofuran has been described .Molecular Structure Analysis
The molecular structure of 3-acetyl-5-methyl-1,3-oxazolidin-2-one is characterized by the presence of a 1,3-oxazolidin-2-one nucleus . The empirical formula is C4H7NO2, and the molecular weight is 101.10 .Chemical Reactions Analysis
Oxazolidin-2-ones are known for their use in various chemical reactions . They are particularly useful as chiral auxiliaries in stereoselective transformations . The oxazolidin-2-one ring is a popular heterocycle framework in synthetic organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-5-methyl-1,3-oxazolidin-2-one include a boiling point of 87-90 °C/1 mmHg, a melting point of 15 °C, and a density of 1.17 g/mL at 25 °C . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity
The 1,3-oxazolidin-2-one nucleus, which includes “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . This compound has been found to have antibacterial activity . Linezolid, an oxazolidin-2-one based antibacterial agent, has a unique mechanism of action .
Peptide Synthesis
“3-acetyl-5-methyl-1,3-oxazolidin-2-one” is mainly used as an amide-protecting reagent in peptide synthesis. It is used to protect the amine group of amino acids during peptide synthesis.
Building Block for Heterocyclic Compounds
This compound is also used as a building block for the synthesis of other heterocyclic compounds.
Antimicrobial Agents
The 3-acetyl-2,5-disubstituted-1,3,4-oxadizole derivatives, which can be synthesized from “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, seem to be promising antimicrobial agents . The seriousness of the growing threat from bacteria fully indicates the urgent need to search for new chemotherapeutics that are stable to the resistance mechanisms created by microorganisms .
Broad Spectrum of Biological Activity
These derivatives have a broad spectrum of activity mainly: antibacterial , antifungal , antitubercular , antiprotozoal , anti-cancer , antioxidant . They also can act as monoamine oxidase inhibitors .
Drug Design
The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations . These data provide useful information for designing next-generation drug candidates .
Mecanismo De Acción
While the specific mechanism of action for 3-acetyl-5-methyl-1,3-oxazolidin-2-one is not mentioned in the search results, oxazolidin-2-ones are known for their antibacterial activity . They have a unique mechanism of action and are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Direcciones Futuras
The future directions of research on 3-acetyl-5-methyl-1,3-oxazolidin-2-one and other oxazolidin-2-ones could involve further exploration of their antibacterial properties . Given the increasing problem of antibiotic resistance, new classes of antibacterials like oxazolidin-2-ones are of great interest .
Propiedades
IUPAC Name |
3-acetyl-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7(5(2)8)6(9)10-4/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFVNOVDRMUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-methyl-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
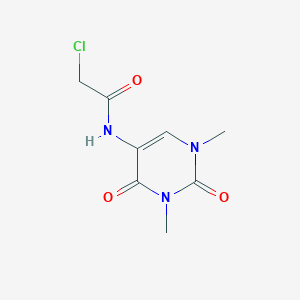
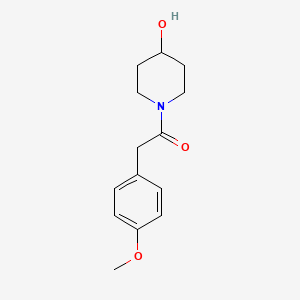
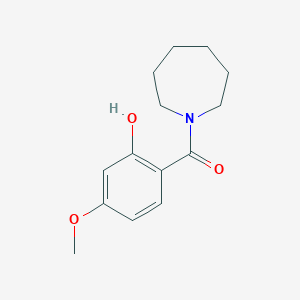
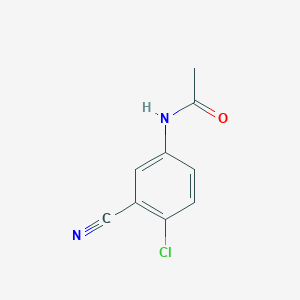
![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
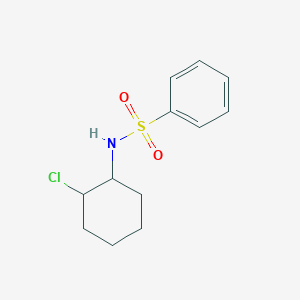
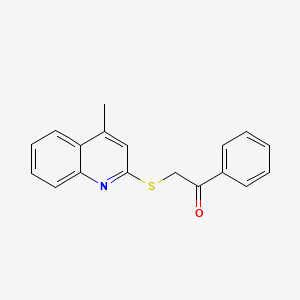
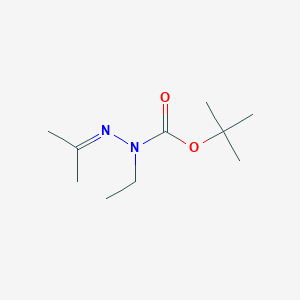


![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
